molecular formula C17H15BrClF3N2O3S B5037041 N~1~-(4-bromo-3-methylphenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide

N~1~-(4-bromo-3-methylphenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5037041
M. Wt: 499.7 g/mol
InChI Key: SLQATCWCTFGPES-UHFFFAOYSA-N
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Description

The compound is a type of glycinamide, which is an amide derivative of glycine. Glycinamides are often used in the synthesis of various pharmaceuticals due to their bioactivity. The presence of bromo, chloro, and trifluoromethyl groups on the phenyl rings suggests that this compound could have interesting reactivity and potential uses in medicinal chemistry .


Molecular Structure Analysis

The compound contains two phenyl rings, which are aromatic and contribute to the stability of the molecule. The bromo, chloro, and trifluoromethyl groups are electron-withdrawing, which can affect the reactivity of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the bromo group could be replaced with other groups through nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of the electron-withdrawing groups and the amide group could affect properties like solubility, melting point, and boiling point .

Future Directions

Future research could involve studying the reactivity of this compound and its potential uses in medicinal chemistry. It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClF3N2O3S/c1-10-7-11(3-5-14(10)18)23-16(25)9-24(28(2,26)27)12-4-6-15(19)13(8-12)17(20,21)22/h3-8H,9H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQATCWCTFGPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide

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